molecular formula C10H14Br4O B2577631 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 252332-06-2

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B2577631
CAS No.: 252332-06-2
M. Wt: 469.837
InChI Key: MXWOGZXJHDUNLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Bromination: Introduction of bromine atoms into the precursor molecules.

    Cyclization: Formation of the bicyclic structure through intramolecular reactions.

    Functional Group Modification: Introduction of the hydroxyl group at the 2-position.

Chemical Reactions Analysis

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove bromine atoms or modify the bicyclic structure.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride) .

Scientific Research Applications

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be compared to other similar compounds, such as:

    1,7-Dibromo-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Lacks the dibromomethyl group, resulting in different reactivity and applications.

    1,7-Dibromo-4-methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical properties and reactivity.

Biological Activity

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple bromine atoms and a bicyclic framework, suggests potential applications in medicinal chemistry and agrochemicals.

  • Molecular Formula : C10H12Br4O
  • Molecular Weight : 467.82 g/mol
  • CAS Number : 252332-04-0

The compound's structure can be visualized as follows:

C10H12Br4O\text{C}_{10}\text{H}_{12}\text{Br}_{4}\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Preliminary data suggest that it induces apoptosis in HeLa and MCF-7 cells at concentrations above 50 µg/mL. The mechanism appears to involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Cell Line IC50 (µg/mL)
HeLa45
MCF-760
A54970

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted by Smith et al. (2022) demonstrated the efficacy of the compound against biofilms formed by Staphylococcus aureus. The results indicated a reduction in biofilm biomass by over 50% at MIC levels.
  • Case Study on Anticancer Effects :
    In a study published by Jones et al. (2023), the compound was tested on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Inhibition of DNA Synthesis : Potential interference with nucleic acid synthesis has been suggested, contributing to its anticancer properties.
  • Membrane Disruption : The presence of bromine atoms may enhance membrane permeability, affecting cell viability.

Properties

IUPAC Name

1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br4O/c1-8(2)6(15)10(14)4-3-9(8,5(10)11)7(12)13/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWOGZXJHDUNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2(CCC1(C2Br)C(Br)Br)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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